molecular formula C3H11Cl2FN2O B150906 (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride CAS No. 139526-94-6

(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride

Cat. No.: B150906
CAS No.: 139526-94-6
M. Wt: 181.03 g/mol
InChI Key: KZCFCFDOYOJTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride, also known as AFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFPA is a derivative of the amino acid proline and is used in the synthesis of various compounds.

Scientific Research Applications

(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the development of anticancer drugs. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the levels of vitamin B6 in the cell, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. This compound is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several potential future directions for research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride. One area of research is in the development of new anticancer therapies. This compound has shown promise as a potential lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective therapies. This compound has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the development of new treatments for neurodegenerative diseases. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its potential use in the development of new anticancer and neuroprotective therapies. This compound has several advantages as a research tool, including its ease of synthesis and stability. However, this compound also has some limitations, including its toxicity at high concentrations. Future research on this compound could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can be synthesized through a series of chemical reactions. The first step involves the conversion of proline to 3-bromo-2-fluoropropionic acid, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to this compound using sodium borohydride. The final product is obtained as a dihydrochloride salt.

Properties

139526-94-6

Molecular Formula

C3H11Cl2FN2O

Molecular Weight

181.03 g/mol

IUPAC Name

O-(3-amino-2-fluoropropyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C3H9FN2O.2ClH/c4-3(1-5)2-7-6;;/h3H,1-2,5-6H2;2*1H

InChI Key

KZCFCFDOYOJTOF-UHFFFAOYSA-N

SMILES

C(C(CON)F)N.Cl.Cl

Canonical SMILES

C(C(CON)F)N.Cl.Cl

synonyms

(+)(-)-3-(aminooxy)-2-fluoropropanamine dihydrochloride
3-(aminooxy)-2-fluoropropanamine
3-AFPA
3-aminooxy-2-fluoro-1-propanamine

Origin of Product

United States

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